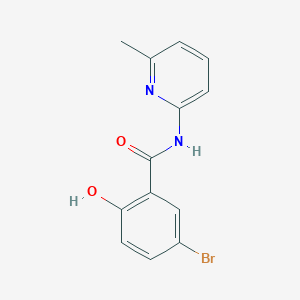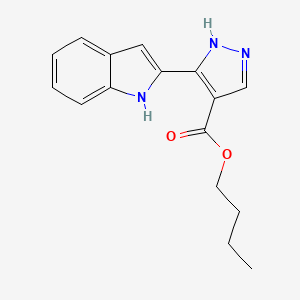![molecular formula C19H27Br2N3 B14207215 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine CAS No. 918443-23-9](/img/structure/B14207215.png)
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is a chemical compound with the molecular formula C19H27Br2N3. It is a member of the pyrido[3,4-B]pyrazine family, which is known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two bromine atoms and two hexyl groups attached to the pyrido[3,4-B]pyrazine core, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine typically involves the bromination of a pyrido[3,4-B]pyrazine precursor. One common method is the direct bromination of 2,3-dihexylpyrido[3,4-B]pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their specific structures and functional groups. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine
- 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-B]pyrazine
- 5,7-Dibromo-2,3-diphenylthieno[3,4-B]pyrazine
Uniqueness
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern with bromine atoms and hexyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918443-23-9 |
|---|---|
Formule moléculaire |
C19H27Br2N3 |
Poids moléculaire |
457.2 g/mol |
Nom IUPAC |
5,8-dibromo-2,3-dihexylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C19H27Br2N3/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)24-18-17(23-15)14(20)13-22-19(18)21/h13H,3-12H2,1-2H3 |
Clé InChI |
GXRVMSMRNRZYDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(N=C2C(=N1)C(=CN=C2Br)Br)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)

![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)


![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)



![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)



![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
